1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene
Description
1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C9H8F3IO2S It is characterized by the presence of methoxy groups at the 1 and 3 positions, an iodine atom at the 5 position, and a trifluoromethylthio group at the 2 position on the benzene ring
Properties
Molecular Formula |
C9H8F3IO2S |
|---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
5-iodo-1,3-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-3-5(13)4-7(15-2)8(6)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
UUNYDCAWAVZIIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1SC(F)(F)F)OC)I |
Origin of Product |
United States |
Preparation Methods
Iodine/Hydrogen Peroxide System
In a representative procedure, 1,3-dimethoxybenzene (10 mmol) reacts with molecular iodine (5 mmol) and 30% aqueous H$$2$$O$$2$$ (6 mmol active H$$2$$O$$2$$) at 45°C for 5 hours. This system achieves moderate conversion (25%) to 5-iodo-1,3-dimethoxybenzene, with the para position favored due to dual activation by methoxy groups. The reaction mechanism involves in situ generation of iodonium ions (I$$^+$$) via oxidation of I$$2$$ by H$$2$$O$$_2$$, followed by electrophilic aromatic substitution (EAS).
Key Data:
| Parameter | Value |
|---|---|
| Substrate | 1,3-Dimethoxybenzene |
| Iodine Equiv. | 0.5–1.0 |
| Oxidizer | 30% H$$2$$O$$2$$ |
| Temperature | 45°C |
| Conversion | 25% (0.5 equiv I$$_2$$) |
Trifluoromethylthiolation at Position 2
Introducing the -SCF$$3$$ group at position 2 demands careful consideration of directing effects. The electron-withdrawing nature of -SCF$$3$$ complicates EAS, necessitating Lewis acid catalysts to enhance reactivity.
Iron(III) Chloride/Diphenyl Selenide Catalysis
Sequential Functionalization Strategies
Iodination Followed by Trifluoromethylthiolation
This route prioritizes iodination due to the lower steric hindrance of iodine compared to -SCF$$_3$$:
- Iodination : 1,3-Dimethoxybenzene → 5-iodo-1,3-dimethoxybenzene (25% yield).
- Trifluoromethylthiolation : FeCl$$3$$-catalyzed -SCF$$3$$ introduction at position 2 (93% yield).
Advantages :
- Iodine’s para-directing effect simplifies -SCF$$_3$$ substitution at position 2.
- Avoids steric clashes between -SCF$$_3$$ and methoxy groups.
Limitations :
- Low iodination efficiency necessitates stoichiometric iodine.
Trifluoromethylthiolation Followed by Iodination
Introducing -SCF$$_3$$ first alters the electronic landscape, potentially redirecting iodination:
- Trifluoromethylthiolation : 1,3-Dimethoxybenzene → 2-SCF$$_3$$-1,3-dimethoxybenzene.
- Iodination : Electrophilic iodination at position 5 using NIS.
Challenges :
- -SCF$$_3$$ deactivates the ring, requiring stronger iodinating agents.
- Competing substitution at positions 4 or 6 may occur.
Mechanistic Considerations
Electronic Effects of Substituents
- Methoxy Groups : Activate the ring via electron donation (+M effect), directing EAS to positions 2, 4, 5, and 6.
- -SCF$$_3$$ Group : Exerts a -I effect, deactivating the ring and meta-directing subsequent substitutions.
- Iodine : Moderately deactivating (-I effect) but ortho/para-directing due to its polarizability.
Steric Influences
Comparative Analysis of Synthetic Routes
| Route | Sequence | Yield (Theoretical) | Key Challenges |
|---|---|---|---|
| 1 | Iodination → -SCF$$_3$$ | ~22% | Low iodination efficiency |
| 2 | -SCF$$_3$$ → Iodination | ~70% | Harsh iodination conditions |
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.
Scientific Research Applications
1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The methoxy groups and iodine atom also contribute to the compound’s overall chemical behavior, affecting its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the iodine and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1,3-Dimethoxy-2-iodobenzene: Similar structure but without the trifluoromethylthio group.
1,3-Dimethoxy-5-iodobenzene: Similar structure but without the trifluoromethylthio group.
Uniqueness
1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene is unique due to the combination of methoxy, iodine, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity, electron-withdrawing effects, and potential biological activity, making it valuable for various applications in research and industry.
Biological Activity
1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene, identified by its CAS number 1806425-63-7, is a compound with a unique chemical structure that includes a benzene ring substituted with two methoxy groups, an iodine atom, and a trifluoromethylthio group. This combination of functional groups enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
- Molecular Formula : CHFIOS
- Molecular Weight : 364.12 g/mol
- Density : Approximately 1.81 g/cm³ (predicted)
- Boiling Point : Estimated at 280.9 °C (predicted)
The biological activity of this compound is largely attributed to its interaction with biological membranes and molecular targets due to the presence of the iodine and trifluoromethylthio groups. These groups can influence the compound's reactivity and binding affinity to various enzymes or receptors, potentially leading to therapeutic effects.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : The lipophilic nature of the trifluoromethylthio group may enhance membrane penetration, which is crucial for antimicrobial efficacy.
- Anticancer Properties : Some analogs of similar compounds have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial properties of structurally related compounds indicated that the trifluoromethylthio group significantly enhances antibacterial activity against various pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of essential cellular processes.
Anticancer Potential
Research has demonstrated that certain derivatives of iodo-substituted benzene compounds exhibit cytotoxic effects against cancer cell lines. For instance, analogs similar to this compound have shown inhibition of cell viability in B16F10 murine melanoma cells at concentrations as low as 20 µM without exhibiting significant cytotoxicity at these levels.
| Compound | IC (µM) | Activity |
|---|---|---|
| Analog 1 | 3.82 | Stronger tyrosinase inhibition than kojic acid |
| Analog 2 | 17.68 | Moderate inhibition |
| Analog 3 | 0.08 | Potent tyrosinase inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
